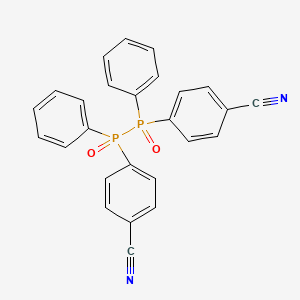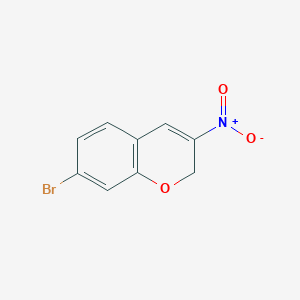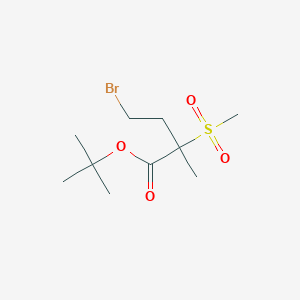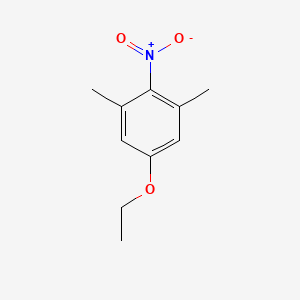
Lirodenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum. Liriodenine is an oxoaporphine alkaloid with a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects .
Méthodes De Préparation
Liriodenine can be synthesized through various methods. One notable method involves its isolation from Zanthoxylum nitidum, where it reacts with gold compounds such as HAuCl4 and NaAuCl4 to form [LH][AuCl4] and [AuCl3L], respectively . These compounds are characterized by IR spectroscopy, electrospray ionization mass spectrometry, 1H-NMR spectroscopy, and elemental analysis . Industrial production methods typically involve the extraction of liriodenine from natural sources, followed by purification processes to obtain the pure compound.
Analyse Des Réactions Chimiques
Liriodenine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It reacts with gold compounds to form coordination complexes, such as [LH][AuCl4] and [AuCl3L] . These reactions are typically carried out under controlled conditions, with specific reagents and solvents to facilitate the formation of the desired products. The major products formed from these reactions include various gold-liriodenine complexes, which exhibit significant biological activity .
Applications De Recherche Scientifique
Liriodenine has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology and medicine, liriodenine has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit topoisomerase II, block cell cycle progression, and induce apoptosis in various cancer cell lines . Additionally, liriodenine has antimicrobial properties, making it effective against a range of microorganisms, including bacteria and fungi . In industry, liriodenine is explored for its potential use in developing new therapeutic agents and as a bioactive compound in traditional Chinese medicine .
Mécanisme D'action
The mechanism of action of liriodenine involves several molecular targets and pathways. It inhibits topoisomerase II, an enzyme essential for DNA replication and separation of newly replicated chromosomes in eukaryotic cells . Liriodenine also induces apoptosis by activating caspases and causing the degradation of the PARP protein . In cancer cells, it blocks cell cycle progression in the G2/M phase by inhibiting the kinase activity of the B1/CDK1 complex . Additionally, liriodenine increases intracellular nitric oxide levels, which can inhibit cell proliferation and induce apoptosis .
Comparaison Avec Des Composés Similaires
Liriodenine is compared with other similar compounds, such as anonaine and norstephalagine, which are also aporphine alkaloids . These compounds share similar structural features and biological activities. liriodenine is unique in its ability to form coordination complexes with metals, such as gold, which enhances its biological activity . Other similar compounds include syringaresinol, yangambin, and eudesmin, which are lignans with different biological properties .
Propriétés
Numéro CAS |
5849-56-9 |
|---|---|
Formule moléculaire |
C26H18N2O2P2 |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
4-[[(4-cyanophenyl)-phenylphosphoryl]-phenylphosphoryl]benzonitrile |
InChI |
InChI=1S/C26H18N2O2P2/c27-19-21-11-15-25(16-12-21)31(29,23-7-3-1-4-8-23)32(30,24-9-5-2-6-10-24)26-17-13-22(20-28)14-18-26/h1-18H |
Clé InChI |
LOQRLFDLUYKOGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C#N)P(=O)(C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)

![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)

![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)




